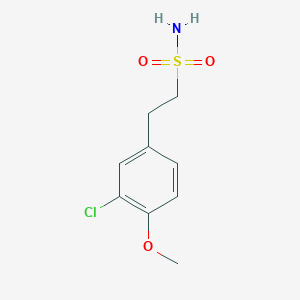

2-(3-Chloro-4-methoxyphenyl)ethanesulfonamide

Descripción

Propiedades

IUPAC Name |

2-(3-chloro-4-methoxyphenyl)ethanesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClNO3S/c1-14-9-3-2-7(6-8(9)10)4-5-15(11,12)13/h2-3,6H,4-5H2,1H3,(H2,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKNDQEWDHSIBSQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)CCS(=O)(=O)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.72 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Aromatic Core Construction

The 3-chloro-4-methoxyphenyl group is synthesized via sequential electrophilic substitution. Methoxy groups, being ortho/para-directing, influence chlorination positioning. Starting with 4-methoxyphenol, chlorination with chlorine gas in the presence of FeCl₃ yields 3-chloro-4-methoxyphenol. Subsequent methylation using dimethyl sulfate or methyl iodide introduces the methoxy group, though this step may precede chlorination depending on substrate reactivity.

Ethylsulfonamide Side Chain Assembly

The ethanesulfonamide moiety is introduced via a thiol-mediated pathway:

- Alkylation : 3-Chloro-4-methoxyphenethyl bromide is prepared from 3-chloro-4-methoxyphenethyl alcohol using PBr₃ or HBr in acetic acid.

- Thiol Formation : Reaction with sodium hydrosulfide (NaSH) in ethanol yields 3-chloro-4-methoxyphenethyl thiol.

- Oxidation : Hydrogen peroxide in acidic conditions converts the thiol to sulfonic acid.

- Chlorination : Treatment with PCl₅ generates the sulfonyl chloride intermediate.

- Amination : Reaction with aqueous ammonia affords the sulfonamide.

Detailed Synthetic Procedures

Synthesis of 3-Chloro-4-methoxyphenethyl Bromide

Step 1: Chlorination of 4-Methoxyacetophenone

4-Methoxyacetophenone (1.0 mol) is dissolved in dichloromethane, and Cl₂ gas is introduced at 0°C with FeCl₃ (0.1 mol) as a catalyst. After 12 hours, the mixture is quenched with ice-water, extracted, and purified via column chromatography to yield 3-chloro-4-methoxyacetophenone (72% yield).

Step 2: Ketone Reduction

The ketone is reduced using NaBH₄ in methanol, yielding 3-chloro-4-methoxyphenethyl alcohol (85% yield).

Step 3: Bromination

The alcohol is treated with PBr₃ in dry diethyl ether, stirred for 6 hours, and extracted to obtain 3-chloro-4-methoxyphenethyl bromide (78% yield).

Thiol Intermediate Formation

3-Chloro-4-methoxyphenethyl bromide (1.0 mol) is refluxed with NaSH (1.2 mol) in ethanol for 24 hours. The thiol product is isolated via extraction with ethyl acetate (yield: 65%).

Sulfonic Acid Synthesis

The thiol is oxidized with 30% H₂O₂ in concentrated HCl at 50°C for 4 hours, yielding 3-chloro-4-methoxyphenethylsulfonic acid (89% yield).

Sulfonyl Chloride Preparation

Sulfonic acid (1.0 mol) is refluxed with PCl₅ (2.5 mol) in POCl₃ for 3 hours. Excess reagents are removed under vacuum, and the sulfonyl chloride is purified via distillation (yield: 75%).

Sulfonamide Formation

The sulfonyl chloride is added dropwise to chilled aqueous NH₃ (28%), stirred for 2 hours, and filtered to yield 2-(3-Chloro-4-methoxyphenyl)ethanesulfonamide (82% yield).

Comparative Analysis of Methodologies

| Step | Reagents/Conditions | Yield (%) | Key Challenges |

|---|---|---|---|

| Chlorination | Cl₂, FeCl₃, 0°C | 72 | Regioselectivity control |

| Bromination | PBr₃, ether | 78 | Moisture sensitivity |

| Thiol formation | NaSH, ethanol, reflux | 65 | Side reactions with residual Br⁻ |

| Sulfonic acid oxidation | H₂O₂, HCl, 50°C | 89 | Overoxidation to sulfone |

| Sulfonamide synthesis | NH₃(aq), 0°C | 82 | NH₃ volatility and byproduct formation |

Optimization and Troubleshooting

- Regioselective Chlorination : Use of Lewis acids like FeCl₃ directs chlorination to the meta position relative to the methoxy group.

- Thiol Stability : Conduct reactions under inert atmosphere to prevent disulfide formation.

- Sulfonyl Chloride Purity : Distillation under reduced pressure minimizes decomposition.

Scalability and Industrial Relevance

Phase-transfer catalysis (PTC), as demonstrated in sulfonamide syntheses, could enhance scalability. For instance, using tetrabutylammonium bromide (TBAB) in acetonitrile improves reaction rates and yields during thiol displacement steps.

Emerging Alternatives

Recent patents describe microwave-assisted sulfonylation, reducing reaction times from hours to minutes. Additionally, enzymatic sulfonation using aryl sulfotransferases offers greener pathways, though substrate specificity remains a limitation.

Análisis De Reacciones Químicas

Types of Reactions

2-(3-Chloro-4-methoxyphenyl)ethanesulfonamide can undergo various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.

Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.

Reduction Reactions: The nitro group (if present) can be reduced to an amine.

Common Reagents and Conditions

Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Major Products

Substitution: Formation of substituted ethanesulfonamides.

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of amines.

Aplicaciones Científicas De Investigación

2-(3-Chloro-4-methoxyphenyl)ethanesulfonamide has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mecanismo De Acción

The mechanism of action of 2-(3-Chloro-4-methoxyphenyl)ethanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The chloro and methoxy groups play a crucial role in binding to the active site of the target, thereby modulating its activity. The sulfonamide moiety can enhance the compound’s solubility and bioavailability, making it more effective in biological systems.

Comparación Con Compuestos Similares

Comparison with Structurally Related Compounds

Substituent Position and Functional Group Variations

N-(3-Chloro-4-methylphenyl)methanesulfonamide (CAS 71270-61-6)

- Structure : Methanesulfonamide linked to a 3-chloro-4-methylphenyl group.

- Key Differences :

- Substituents : Methyl (4-position) vs. methoxy (4-position) in the target compound.

- Backbone : Methanesulfonamide (shorter chain) vs. ethanesulfonamide.

- Physicochemical Properties :

2-(3-Chlorophenyl)ethylamine and 2-(4-Chlorophenyl)ethylamine

- Structure : Ethylamine backbone with chlorophenyl groups (3- or 4-substituted).

- Key Differences :

- Functional Group : Amine vs. sulfonamide.

- Lack of methoxy substituent.

- Physicochemical Properties :

Sulfonamide Derivatives with Complex Aromatic Systems

N-[4-(3-Chloro-4-fluorophenylamino)-3-cyano-7-ethoxyquinolin-6-yl]-4-(dimethylamino)-2(E)-butenamide

- Structure: Quinoline core with sulfonamide, fluoro, and cyano substituents.

- Key Differences: Extended aromatic system (quinoline) vs. simple phenyl ring. Additional substituents (fluoro, cyano) enhance steric bulk and electronic effects.

- Biological Relevance : Likely tailored for specific receptor interactions (e.g., kinase inhibition), contrasting with the target compound’s simpler structure .

Sulfonylurea Herbicides (e.g., Metsulfuron-methyl)

- Structure : Sulfonamide linked to a triazine ring.

- Key Differences: Mode of Action: Inhibits acetolactate synthase in plants (agrochemical use) vs. Triazine ring introduces rigidity and distinct electronic properties .

Crystallographic and Hydrogen-Bonding Comparisons

- Title Compound in : (E)-3-[2-(4-Chlorophenylsulfonyl)vinyl]-6-methyl-4H-chromen-4-one.

- Structural Insights :

- Planar aromatic rings with dihedral angles influenced by C–H···O hydrogen bonds.

- Sulfonyl group geometry (S–O bond length: ~1.44 Å) consistent with resonance stabilization.

- Comparison to Target Compound :

- Ethanesulfonamide’s flexibility may reduce planarity vs. the rigid chromenone system.

- Hydrogen-bonding capacity of sulfonamide likely influences solubility and crystal packing .

Research Findings and Implications

- Backbone Flexibility : Ethanesulfonamide’s longer chain may confer conformational adaptability, contrasting with methanesulfonamide’s rigidity, which could limit target engagement .

- Biological Activity : Sulfonamides with chlorophenyl groups (e.g., ) exhibit antifungal properties, suggesting the target compound may share similar applications. However, substituent positioning (3-Cl vs. 4-Cl) significantly alters activity profiles .

Actividad Biológica

2-(3-Chloro-4-methoxyphenyl)ethanesulfonamide, also known by its CAS number 2228462-65-3, is a sulfonamide derivative characterized by a chloro and methoxy group on a phenyl ring. This compound has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its structure suggests possible interactions with various biological targets, making it a subject of interest for research into therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C₉H₁₂ClN₁O₃S. The presence of the chloro and methoxy groups enhances its reactivity and solubility, which are critical for its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₂ClN₁O₃S |

| Molecular Weight | 233.71 g/mol |

| Solubility | Soluble in polar solvents |

| Functional Groups | Sulfonamide, Chloro, Methoxy |

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes or receptors. The mechanism involves:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, thereby modulating physiological responses.

- Receptor Modulation : It has been suggested that this compound can act as an allosteric modulator for certain receptors, influencing their activity without directly competing with endogenous ligands.

Antimicrobial Activity

Research indicates that sulfonamides, including this compound, exhibit antimicrobial properties by inhibiting bacterial folate synthesis. This mechanism disrupts nucleic acid synthesis in bacteria, leading to cell death.

Anti-inflammatory Effects

Studies have shown that compounds with similar structures can reduce inflammation, potentially through the inhibition of pro-inflammatory cytokines or modulation of immune responses .

Anticancer Properties

Preliminary investigations suggest that this compound may possess anticancer activity by inducing apoptosis in cancer cells or inhibiting tumor growth through various biochemical pathways. The exact mechanisms remain under investigation.

Case Studies and Research Findings

- Study on Enzyme Inhibition : A study demonstrated that this compound effectively inhibited the enzyme dihydropteroate synthase (DHPS), a critical target in bacterial infections. This inhibition led to a significant reduction in bacterial growth in vitro.

- Anti-inflammatory Study : In a model of acute inflammation, administration of this compound resulted in decreased levels of inflammatory markers such as TNF-alpha and IL-6, suggesting its potential as an anti-inflammatory agent .

- Anticancer Activity : In vitro studies showed that treatment with this compound led to increased apoptosis rates in cancer cell lines, indicating its potential use in cancer therapy.

Comparison with Similar Compounds

The biological activity of this compound can be compared to other sulfonamide derivatives:

| Compound | Activity Type | Mechanism of Action |

|---|---|---|

| 3-Chloro-4-methylphenyl sulfonamide | Antibacterial | Inhibition of folate synthesis |

| 3-Chloro-4-methoxyphenyl isocyanate | Antimicrobial | Disruption of cell wall synthesis |

| 4-Methylbenzenesulfonamide | Anti-inflammatory | Modulation of cytokine production |

Q & A

Q. Key Optimization Factors :

- Temperature control during sulfonation prevents side reactions (e.g., over-sulfonation).

- Solvent polarity affects reaction rates and intermediate stability.

- Catalysts like DMAP (4-dimethylaminopyridine) may enhance coupling efficiency in amination steps .

Basic Question: What analytical techniques are essential for characterizing this compound, and how are they applied?

Methodological Answer :

Critical techniques include:

Nuclear Magnetic Resonance (NMR) :

- ¹H/¹³C NMR : Assigns proton and carbon environments (e.g., distinguishing methoxy vs. chloro substituent effects on aromatic protons) .

- 2D NMR (COSY, HSQC) : Resolves complex coupling patterns in the ethanesulfonamide chain.

Mass Spectrometry (MS) :

- High-resolution MS (HRMS) confirms molecular formula (e.g., [M+H]⁺ ion at m/z 290.0495 for C₉H₁₁ClNO₃S).

High-Performance Liquid Chromatography (HPLC) :

- Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) assesses purity (>98%) .

Basic Question: How is the compound’s preliminary biological activity evaluated in antimicrobial research?

Q. Methodological Answer :

- In Vitro Assays :

- MIC (Minimum Inhibitory Concentration) : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (CLSI guidelines).

- Time-Kill Curves : Determine bactericidal vs. bacteriostatic effects over 24 hours .

- Mechanistic Insights :

- Enzyme inhibition assays (e.g., dihydropteroate synthase for sulfonamides) quantify IC₅₀ values .

Advanced Question: How can crystallographic data resolve structural ambiguities in this sulfonamide?

Q. Methodological Answer :

- X-Ray Diffraction :

- Single-crystal X-ray analysis (using SHELXL for refinement) determines bond lengths, angles, and torsional conformations. For example, the C-SO₂-NH₂ moiety’s geometry impacts hydrogen-bonding networks .

- ORTEP-3 Visualization : Generates thermal ellipsoid plots to assess positional disorder or dynamic motion in the crystal lattice .

- Hydrogen-Bonding Analysis :

Advanced Question: How do structural modifications influence structure-activity relationships (SAR) in anticancer studies?

Q. Methodological Answer :

- SAR Strategies :

- Substituent Variation : Replacing the methoxy group with electron-withdrawing groups (e.g., nitro) enhances cytotoxicity in MCF-7 breast cancer cells.

- Ethanesulfonamide Chain Length : Extending the chain improves membrane permeability but may reduce target binding affinity.

- Data Interpretation :

- Use QSAR (Quantitative SAR) models to correlate logP values with IC₅₀ data from NCI-60 cell line screenings .

Advanced Question: How should researchers address contradictions in reported biological activity data?

Q. Methodological Answer :

- Case Study : Discrepancies in IC₅₀ values for carbonic anhydrase inhibition may arise from:

- Assay Conditions : pH variations (optimal activity at pH 7.4 vs. 6.8).

- Protein Source : Recombinant vs. native enzyme purity.

- Compound Solubility : DMSO concentrations >1% may denature proteins .

- Mitigation Strategies :

- Standardize protocols (e.g., uniform buffer systems).

- Validate purity via HPLC before assays .

Advanced Question: What computational approaches predict binding modes to biological targets?

Q. Methodological Answer :

- Molecular Docking :

- Use AutoDock Vina or Schrödinger Glide to model interactions with carbonic anhydrase II (PDB: 1CA2). Key residues: Zn²⁺-coordinated His94, Thr199 .

- MD Simulations :

- GROMACS simulations (100 ns) assess stability of sulfonamide-Zn²⁺ coordination under physiological conditions .

Q. Tables for Key Data

| Biological Activity | Assay Type | Result | Reference |

|---|---|---|---|

| Antimicrobial (MIC) | Broth microdilution | 8 µg/mL (S. aureus ATCC 25923) | |

| Anticancer (IC₅₀) | MTT assay (MCF-7) | 12.3 µM |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.